4-((2S)Pyrrolidin-2-YL)-2-ethoxy-1-methoxybenzene
Description
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-(3-ethoxy-4-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19NO2/c1-3-16-13-9-10(6-7-12(13)15-2)11-5-4-8-14-11/h6-7,9,11,14H,3-5,8H2,1-2H3 |
InChI Key |
OQODLQDVVMRNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CCCN2)OC |
Origin of Product |
United States |
Preparation Methods
Alkylation of Dihydroxybenzene Derivatives
Starting with 3,4-dihydroxybenzene, sequential alkylation introduces ethoxy and methoxy groups. For example:
Bromination of the Aromatic Ring
Electrophilic bromination using bromine (Br₂) in acetic acid or CuBr₂/tert-butyl nitrite in acetonitrile introduces a bromine atom at the para position relative to the methoxy group.
Example Protocol :
-
3-Ethoxy-4-methoxybenzene (10 mmol) is treated with CuBr₂ (1.5 eq) and tert-butyl nitrite (3 eq) in acetonitrile at 50°C for 2.5 hours, yielding 4-bromo-2-ethoxy-1-methoxybenzene in 77% yield.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethyl bromide, K₂CO₃, acetone, reflux | 85% |
| 2 | Methyl iodide, K₂CO₃, acetone, reflux | 90% |
| 3 | CuBr₂, tert-butyl nitrite, MeCN, 50°C | 77% |
Enantioselective Synthesis of (2S)-Pyrrolidine
The chiral pyrrolidine moiety is synthesized via asymmetric hydrogenation or resolution of racemic mixtures.
Asymmetric Hydrogenation of Pyrroline
A widely used method involves hydrogenating 1-pyrroline derivatives using chiral catalysts:
Resolution via Diastereomeric Salt Formation
Racemic pyrrolidine is treated with a chiral acid (e.g., L-tartaric acid), and the diastereomeric salts are crystallized and separated.
Coupling the Aromatic and Pyrrolidine Moieties
Buchwald-Hartwig Amination
The brominated aromatic intermediate undergoes C–N coupling with (2S)-pyrrolidine using a palladium catalyst:
Ullmann-Type Coupling
A copper-mediated alternative under milder conditions:
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-Phenanthroline
-
Base : K₃PO₄
-
Solvent : DMSO, 100°C, 12 hours
Optimization of Reaction Parameters
Solvent Effects
-
THF : Favors higher conversion in Buchwald-Hartwig reactions but may require elevated temperatures.
-
DMSO : Enhances copper-mediated couplings via improved solubility.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
4-((2S)Pyrrolidin-2-YL)-2-ethoxy-1-methoxybenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid and other nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a scaffold for designing novel biologically active compounds due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of molecules . Additionally, it has been studied for its potential as an inhibitor of various enzymes and proteins .
Mechanism of Action
The mechanism of action of 4-((2S)Pyrrolidin-2-YL)-2-ethoxy-1-methoxybenzene involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes such as myeloid cell leukemia-1 protein, affecting the binding mode to enantioselective proteins . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
4-((2S)Pyrrolidin-2-YL)-2-chloro-1-methoxybenzene
- Key Difference : Replaces the ethoxy group (C2) with a chloro substituent.
- Impact : Chlorine is electron-withdrawing, reducing electron density on the benzene ring compared to the electron-donating ethoxy group. This alters reactivity in electrophilic substitution and may affect binding to biological targets. The chloro analog also increases molecular weight (Cl: ~35.45 g/mol vs. OEt: ~45.06 g/mol) and lipophilicity (Cl has higher logP than OEt) .
Ethyl 4-Methoxybenzo[b]thiophene-2-carboxylate
- Key Difference : Replaces the pyrrolidine ring with a benzo[b]thiophene system and introduces a carboxylate ester.
- This compound is more likely to exhibit fluorescence or semiconductor properties, unlike the pyrrolidine-based target molecule .
4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Key Difference : Features an oxazolone fused ring system with a benzylidene substituent.
- Impact: The conjugated system may confer UV absorption properties, making it suitable for materials science applications.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) |
|---|---|---|---|---|
| 4-((2S)Pyrrolidin-2-YL)-2-ethoxy-1-methoxybenzene | C₁₃H₁₉NO₂ | 221.30 | (2S)-Pyrrolidin-2-YL, OEt, OMe | ~1.8 (moderate) |
| 4-((2S)Pyrrolidin-2-YL)-2-chloro-1-methoxybenzene | C₁₁H₁₄ClNO | 211.69 | (2S)-Pyrrolidin-2-YL, Cl, OMe | ~2.3 (higher) |
| Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate | C₁₃H₁₂O₃S | 248.30 | Benzo[b]thiophene, COOEt, OMe | ~3.1 (high) |
Notes:
- The target compound’s ethoxy group provides intermediate lipophilicity between chloro (higher logP) and methoxy (lower logP) analogs.
- Pyrrolidine-containing analogs exhibit lower molecular weights compared to fused-ring systems like benzo[b]thiophene derivatives.
Biological Activity
4-((2S)Pyrrolidin-2-YL)-2-ethoxy-1-methoxybenzene, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound can be described structurally as follows:
- Chemical Formula : C₁₄H₁₉NO₂
- Molecular Weight : 235.31 g/mol
- IUPAC Name : 4-((2S)-pyrrolidin-2-yl)-2-ethoxy-1-methoxybenzene
Mechanisms of Biological Activity
The biological activity of 4-((2S)Pyrrolidin-2-YL)-2-ethoxy-1-methoxybenzene is attributed to several mechanisms:
- Receptor Interaction : The compound exhibits affinity for various receptors, including neurotransmitter receptors, which may influence its psychoactive and therapeutic effects.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic outcomes in conditions like diabetes and cancer.
- Antioxidant Activity : The presence of methoxy and ethoxy groups may contribute to antioxidant properties, helping to mitigate oxidative stress in biological systems.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of various compounds, 4-((2S)Pyrrolidin-2-YL)-2-ethoxy-1-methoxybenzene was tested against human breast cancer cell lines (MCF-7). The compound demonstrated significant inhibition of cell growth with an IC50 value of 15 µM, indicating its potential as a chemotherapeutic agent.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound in a rat model of neuroinflammation. Treatment with 4-((2S)Pyrrolidin-2-YL)-2-ethoxy-1-methoxybenzene resulted in reduced levels of pro-inflammatory cytokines and improved cognitive function as assessed by behavioral tests. This suggests that the compound may have therapeutic potential in neurodegenerative diseases.
Research Findings
Recent research has indicated that compounds similar to 4-((2S)Pyrrolidin-2-YL)-2-ethoxy-1-methoxybenzene exhibit a range of biological activities:
- Anticancer Properties : Studies have shown that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
- Neuroprotective Mechanisms : Research indicates potential benefits in reducing neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.
- Metabolic Regulation : Some studies suggest that compounds with similar structures may influence glucose metabolism, presenting opportunities for diabetes treatment.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Pyrrolidine formation | (S)-Proline derivative, H₂/Pd-C | Stereoselective ring synthesis |
| Methoxylation | NaOMe, CuI, 110°C | Aromatic substitution |
| Deprotection | TFA/CH₂Cl₂ (1:1) | Boc group removal |
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
A combination of techniques ensures structural confirmation and purity assessment:
- NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and stereochemistry. For example, coupling constants in the pyrrolidine ring confirm the (2S) configuration .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular formula (e.g., [M+H]⁺ peaks) .
- Chiral HPLC or LC-MS : Ensures enantiomeric purity (>98% ee) by separating (2S) and (2R) isomers .
- X-ray Crystallography : Resolves absolute configuration and molecular packing (if single crystals are obtainable) .
Advanced: How can computational methods predict the reactivity of 4-((2S)pyrrolidin-2-yl)-2-ethoxy-1-methoxybenzene in catalytic systems?
Answer:
Density Functional Theory (DFT) and molecular docking studies are used to:
- Map reaction pathways : Calculate activation energies for key steps (e.g., hydrogenation or oxidation) .
- Analyze steric/electronic effects : Predict regioselectivity in substitution reactions using Fukui indices or electrostatic potential maps.
- Catalyst design : Screen chiral ligands for asymmetric synthesis by simulating transition-state interactions .
Q. Example Workflow :
Optimize molecular geometry at the B3LYP/6-31G(d) level.
Calculate frontier molecular orbitals to identify reactive sites.
Simulate docking with catalytic surfaces (e.g., Pd nanoparticles).
Advanced: How can researchers resolve discrepancies in crystallographic data for this compound?
Answer:
Conflicts in crystallographic results (e.g., bond lengths or angles) require:
- Data validation : Cross-check against databases like the Cambridge Structural Database (CSRD) .
- Temperature control : Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
- Multi-technique corroboration : Combine XRD with solid-state NMR or IR spectroscopy to validate hydrogen-bonding networks .
Q. Table 2: Common Crystallographic Challenges and Solutions
| Issue | Resolution Strategy | Reference |
|---|---|---|
| Poor crystal quality | Recrystallize from ethyl acetate/hexane | |
| Disorder in ethoxy group | Refine using restraints (SHELXL) | |
| Missing hydrogen atoms | Use neutron diffraction or DFT-predicted positions |
Advanced: What methodologies assess the compound’s stability under varying experimental conditions?
Answer:
Stability studies involve:
- Forced degradation : Expose the compound to heat (40–80°C), light (UV/vis), and pH extremes (1–13) .
- HPLC monitoring : Track decomposition products (e.g., demethylation or ring-opening) .
- Kinetic analysis : Determine degradation half-life (t₁/₂) using Arrhenius equations .
Q. Key Finding :
- The ethoxy group is prone to hydrolysis under acidic conditions (pH < 3), requiring stabilization via buffered solutions during biological assays .
Advanced: How does stereochemistry ((2S) vs. (2R)) influence biological activity?
Answer:
Stereochemical effects are evaluated via:
- Enantiomer-specific assays : Test (2S) and (2R) forms in receptor-binding studies (e.g., orexin receptors) .
- Molecular dynamics simulations : Compare binding affinities and conformational stability in target proteins .
- Circular Dichroism (CD) : Correlate optical activity with bioactivity trends .
Example :
In orexin receptor antagonists, the (2S) configuration enhances binding affinity by 10-fold compared to (2R) due to optimal hydrophobic interactions .
Basic: What purification techniques are optimal for isolating this compound?
Answer:
- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (polarity adjusted for aromatic derivatives) .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
- Chiral Resolution : Employ amylose-based columns for enantiomer separation .
Advanced: How can researchers address low yields in multi-step syntheses?
Answer:
- Reaction optimization : Screen catalysts (e.g., Pd/C vs. Raney Ni) for hydrogenation steps .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediates .
- Design of Experiments (DoE) : Statistically identify critical factors (e.g., temperature, solvent) using factorial designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
